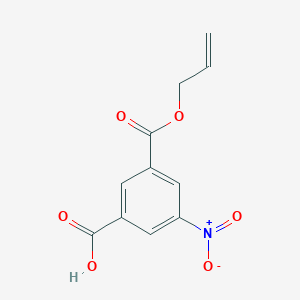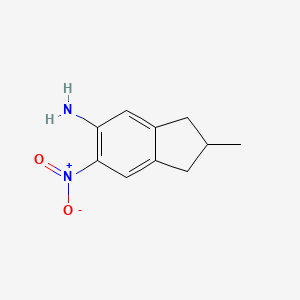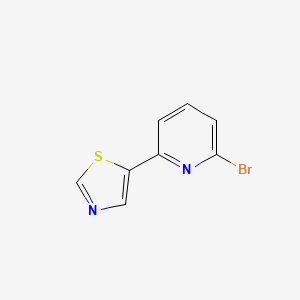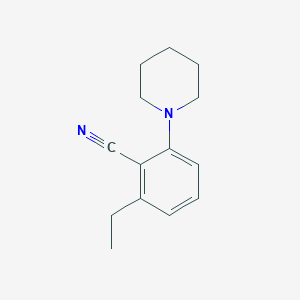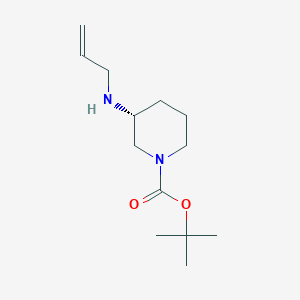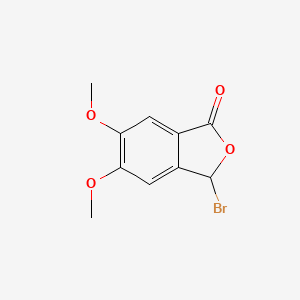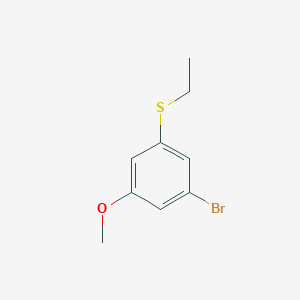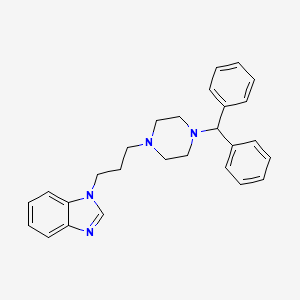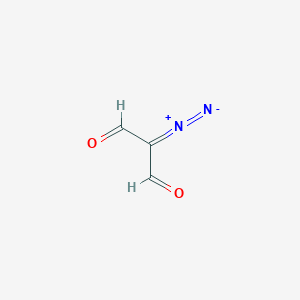![molecular formula C21H31BN2O5 B8498648 tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the cyclopropyl group: This step involves the cyclopropanation of the starting material.
Introduction of the dioxaborolane moiety: This is achieved through a reaction with a suitable boronic acid derivative.
Final coupling and protection: The final step involves coupling the intermediate with hydrazinecarboxylate and protecting the functional groups to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and phenyl positions.
Coupling reactions: It is often used in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane moiety.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions.
科学研究应用
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety plays a crucial role in its reactivity, particularly in coupling reactions. The compound can form stable complexes with various substrates, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .
相似化合物的比较
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and is used in similar coupling reactions.
Tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Another compound with a dioxaborolane group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the dioxaborolane moiety with the stability of the cyclopropyl and tert-butyl groups, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C21H31BN2O5 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C21H31BN2O5/c1-18(2,3)27-17(26)24-23-16(25)21(12-13-21)14-8-10-15(11-9-14)22-28-19(4,5)20(6,7)29-22/h8-11H,12-13H2,1-7H3,(H,23,25)(H,24,26) |
InChI 键 |
MTDRIGFMIBDGOD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)NNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


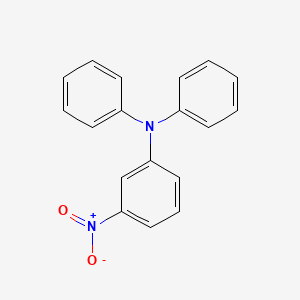
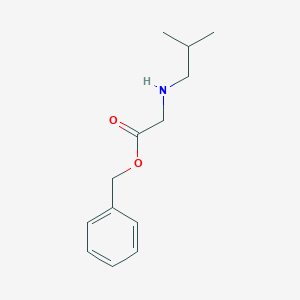
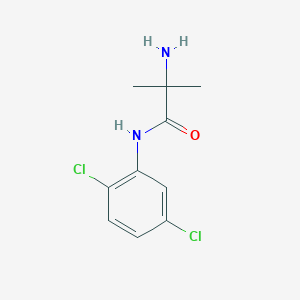
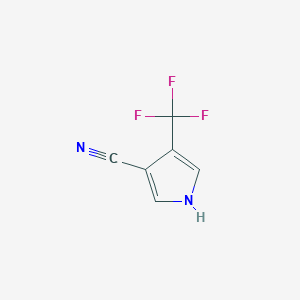
![6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-](/img/structure/B8498585.png)
